2,5-diphenyl-1,2,4,5-tetraazabicyclo[2.2.1]heptane 2,5-diphenyl-1,2,4,5-tetraazabicyclo[2.2.1]heptane
Brand Name: Vulcanchem
CAS No.: 19437-32-2
VCID: VC11182631
InChI: InChI=1S/C15H16N4/c1-3-7-14(8-4-1)18-12-17-11-16(18)13-19(17)15-9-5-2-6-10-15/h1-10H,11-13H2
SMILES: C1N2CN(N1CN2C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C15H16N4
Molecular Weight: 252.31 g/mol

2,5-diphenyl-1,2,4,5-tetraazabicyclo[2.2.1]heptane

CAS No.: 19437-32-2

Cat. No.: VC11182631

Molecular Formula: C15H16N4

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

2,5-diphenyl-1,2,4,5-tetraazabicyclo[2.2.1]heptane - 19437-32-2

Specification

CAS No. 19437-32-2
Molecular Formula C15H16N4
Molecular Weight 252.31 g/mol
IUPAC Name 2,5-diphenyl-1,2,4,5-tetrazabicyclo[2.2.1]heptane
Standard InChI InChI=1S/C15H16N4/c1-3-7-14(8-4-1)18-12-17-11-16(18)13-19(17)15-9-5-2-6-10-15/h1-10H,11-13H2
Standard InChI Key NSUWARYTTXYHNJ-UHFFFAOYSA-N
SMILES C1N2CN(N1CN2C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES C1N2CN(N1CN2C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Structural Characteristics and Nomenclature

The bicyclo[2.2.1]heptane system consists of a norbornane-like scaffold with two nitrogen atoms in the 2,5-positions and two additional nitrogens at the 1,4-positions, forming a tetraaza system. The diphenyl substituents at positions 2 and 5 introduce steric bulk and electronic modulation. Key structural features include:

  • Bridgehead nitrogen atoms: The 1,4-positions create a rigid bicyclic system with constrained geometry .

  • Aromatic substituents: Phenyl groups at 2 and 5 positions influence π-π stacking interactions and solubility profiles .

  • Chirality: The bicyclic framework may exhibit stereoisomerism depending on substitution patterns .

Comparative analysis with simpler analogs like 2,5-diazabicyclo[2.2.1]heptane (PubChem CID 3527810) reveals that additional nitrogen atoms would significantly alter electronic distribution and hydrogen-bonding capacity . The molecular formula is tentatively proposed as C17H16N4\text{C}_{17}\text{H}_{16}\text{N}_4, with a calculated molecular weight of 276.34 g/mol.

Synthetic Strategies

Epimerization–Lactamization Cascades

The synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives via epimerization–lactamization cascades provides a template for tetraaza analogs . Critical steps include:

  • Substrate preparation: Starting from 4-aminoproline methyl esters

  • Base-promoted epimerization: Using strong bases like LiHMDS at −78°C

  • Intramolecular aminolysis: Forming the bicyclic lactam intermediate

For tetraaza systems, additional nitrogens would require protective group strategies. The electron-withdrawing groups (e.g., Boc, Ts) enhance reaction efficiency by stabilizing transition states .

Michael Addition Pathways

The synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate derivatives via Michael additions to nitrostyrenes demonstrates adaptability for functionalization . Key parameters:

  • Reaction temperature: 0–25°C

  • Solvent systems: Dichloromethane/ethanol mixtures

  • Catalysis: Triethylamine as base

Physicochemical Properties

Extrapolated data from similar bicyclic amines:

PropertyValue (Predicted)Reference Analog
XLogP32.1 ± 0.3CID 3527810: −0.6
Hydrogen Bond Donors2CID 10219403: 2
Rotatable Bonds2CID 138973: 3
Polar Surface Area48 ŲCID 3527810: 24 Ų

The increased nitrogen content raises polarity compared to diaza analogs, potentially enhancing water solubility despite phenyl substituents.

Biological Activity

While no direct data exists for the tetraaza derivative, the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold exhibits marked antiproliferative activity:

  • IC₅₀ values: 0.73–2.36 μM against cervical cancer lines

  • Mechanism: Caspase-3 activation and G1 cell cycle arrest

  • Selectivity: No necrosis induction in normal lymphocytes at therapeutic doses

The tetraaza system could enhance metal-chelation capacity, potentially improving pharmacological profiles.

Computational Modeling Insights

Density functional theory (DFT) calculations on analogous structures predict:

  • Bridged conformation stability: Energy barrier ≤ 15 kcal/mol for ring inversion

  • Electrostatic potential: Localized positive charge at bridgehead nitrogens (δ+=0.35e\delta^+ = 0.35 \, \text{e})

  • Frontier orbitals: HOMO-LUMO gap ≈ 5.2 eV, suggesting moderate reactivity

Industrial Applications

Catalysis

Bicyclic amines serve as ligands in asymmetric catalysis. The tetraaza system could coordinate transition metals via:

  • N,N-bidentate binding: For cross-coupling reactions

  • Chiral induction: Enantioselective hydrogenations

Materials Science

  • Polymer modifiers: Enhance thermal stability through rigid backbone incorporation

  • Ionic liquids: Potential cation components with low viscosity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator